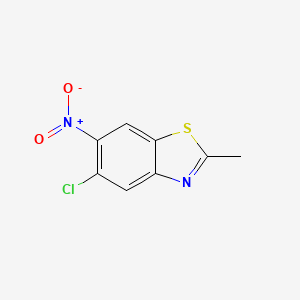

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFTTCECGSAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2S1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353958 | |

| Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-77-7 | |

| Record name | 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the combined electronic and steric properties conferred by its chloro, methyl, and nitro substituents. This document outlines a detailed synthetic protocol and presents a thorough characterization profile, including predicted spectroscopic data based on analogous structures.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature a benzene ring fused to a thiazole ring. They are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of specific substituents onto the benzothiazole scaffold allows for the fine-tuning of a molecule's biological activity and physicochemical properties.

This compound (C₈H₅ClN₂O₂S) is a derivative functionalized with a chlorine atom at position 5, a methyl group at position 2, and a nitro group at position 6. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzothiazole ring system and offers a handle for further chemical transformations, such as reduction to an amino group. The chloro and methyl groups also modulate the molecule's lipophilicity, metabolic stability, and steric profile.

This guide details a robust synthetic method for the preparation of this compound and provides a comprehensive summary of its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of 5-Chloro-2-methylbenzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-donating nature of the benzothiazole ring system directs the nitration to the benzene ring.

Experimental Protocol: Nitration of 5-Chloro-2-methylbenzothiazole

Materials:

-

5-Chloro-2-methylbenzothiazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methylbenzothiazole (1.0 equivalent) in concentrated sulfuric acid (5-10 volumes) at 0-5 °C in an ice bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes) while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 5-Chloro-2-methylbenzothiazole over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

A precipitate of the crude product will form. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 5264-77-7 |

| Molecular Formula | C₈H₅ClN₂O₂S |

| Molecular Weight | 228.66 g/mol |

| Appearance | Expected to be a pale yellow solid |

| Melting Point | Not reported; expected to be higher than the starting material (65-70 °C) |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data of the starting material and the anticipated effects of the nitro group.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.5 | s | 1H | H-7 |

| ~ 7.8 - 8.1 | s | 1H | H-4 |

| ~ 2.8 - 3.0 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C-2 |

| ~ 150 - 155 | C-6 (C-NO₂) |

| ~ 145 - 150 | C-7a |

| ~ 130 - 135 | C-3a |

| ~ 125 - 130 | C-5 (C-Cl) |

| ~ 120 - 125 | C-4 |

| ~ 115 - 120 | C-7 |

| ~ 18 - 22 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~ 1600 - 1580 | Medium | C=N stretch (thiazole ring) |

| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~ 1480 - 1450 | Medium | Aromatic C=C stretch |

| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~ 800 - 700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Relative Intensity | Assignment |

| ~ 228/230 | High | [M]⁺ (Molecular ion peak, with Cl isotope pattern) |

| ~ 211/213 | Moderate | [M - OH]⁺ |

| ~ 182/184 | Moderate | [M - NO₂]⁺ |

| ~ 147 | Moderate | [M - NO₂ - Cl]⁺ |

Visualization of Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

Characterization Logic

This diagram shows the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.

An In-depth Technical Guide on the Chemical Properties of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methyl-6-nitro-1,3-benzothiazole is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiazole core, its unique substitution pattern—a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 6-position—confers a distinct combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological significance, collating available data and proposing experimental protocols based on established chemical principles for analogous structures.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Reported) | 5-Chloro-2-methyl-1,3-benzothiazole (Reference) | 2-Methyl-5-nitro-1,3-benzothiazole (Reference) |

| Molecular Formula | C₈H₅ClN₂O₂S[1] | C₈H₆ClNS[2][3] | C₈H₆N₂O₂S |

| Molecular Weight | 228.66 g/mol [1] | 183.66 g/mol [2][3] | 194.21 g/mol |

| CAS Number | 5264-77-7 | 1006-99-1[2][3] | 2941-66-4 |

| Melting Point | Not available | 65-70 °C[2] | 132-134 °C |

| Appearance | Predicted to be a crystalline solid | Crystalline solid | Not available |

| Solubility | Predicted to be soluble in polar organic solvents | Soluble in various organic solvents | Not available |

Synthesis and Characterization

The primary route for the synthesis of this compound is through the electrophilic nitration of 5-chloro-2-methyl-1,3-benzothiazole.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on standard nitration procedures for aromatic compounds.

Materials:

-

5-chloro-2-methyl-1,3-benzothiazole

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Crushed ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Ethanol or methanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-chloro-2-methyl-1,3-benzothiazole to an excess of cold concentrated sulfuric acid. Stir until complete dissolution.

-

Cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

-

To remove any remaining acid, wash the crude product with a 5% sodium bicarbonate solution, followed by washing with deionized water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure this compound.

Diagram 1: Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region for the two protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups. A singlet for the methyl protons. |

| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. |

| FTIR | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Cl stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.66), along with characteristic fragmentation patterns. |

Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The nitro group itself can be reduced to an amino group, providing a handle for further functionalization.

-

Chloro Group: The chlorine atom at the 5-position is a potential leaving group in SNAr reactions, especially given the activating effect of the para-nitro group. This allows for the introduction of various nucleophiles at this position.

-

Methyl Group: The methyl group at the 2-position can undergo condensation reactions at the adjacent carbon atom under appropriate basic conditions.

Diagram 2: Reactivity Overview

Caption: Key reactive sites and potential transformations of the title compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the benzothiazole scaffold is a well-established pharmacophore with a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of nitro and chloro substituents is often associated with enhanced biological efficacy.

Recent studies on other substituted benzothiazoles have implicated their involvement in key cellular signaling pathways related to cancer progression. For instance, some benzothiazole derivatives have been shown to exert their anticancer effects by modulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway and its downstream effectors.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Due to the limited availability of public domain experimental data for this specific molecule, this document outlines a probable synthetic route and presents predicted spectroscopic data based on the analysis of its constituent functional groups and structural analogues. Detailed, standardized experimental protocols for the synthesis and subsequent spectroscopic characterization are also provided to guide researchers in their work with this compound and similar chemical entities.

Synthesis of this compound

The most direct synthetic route to this compound is the electrophilic nitration of the commercially available precursor, 5-Chloro-2-methyl-1,3-benzothiazole. The electron-rich benzothiazole ring system is susceptible to electrophilic aromatic substitution, and the directing effects of the existing substituents will primarily influence the position of the incoming nitro group.

Experimental Protocol: Synthesis

Materials:

-

5-Chloro-2-methyl-1,3-benzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 5-Chloro-2-methyl-1,3-benzothiazole to a predetermined volume of concentrated sulfuric acid while stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the benzothiazole derivative, ensuring the temperature is maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

Wash the crude product with cold deionized water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the functional groups present in the molecule and comparison with known data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic-H | ~ 8.0 - 8.5 | Singlet | H-4 or H-7 |

| Aromatic-H | ~ 7.5 - 8.0 | Singlet | H-4 or H-7 |

| Methyl-H | ~ 2.8 | Singlet | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| C=N | ~ 165 | C-2 | |

| Aromatic C-NO₂ | ~ 145 | C-6 | |

| Aromatic C-Cl | ~ 130 | C-5 | |

| Aromatic C-S | ~ 150 | C-8 (bridgehead) | |

| Aromatic C-N | ~ 135 | C-9 (bridgehead) | |

| Aromatic C-H | ~ 120 - 130 | C-4, C-7 | |

| Methyl C | ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |

| C=N Stretch (thiazole) | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methyl) | 2850 - 3000 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrum Fragments

| m/z | Predicted Fragment |

| 228/230 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 213/215 | [M - CH₃]⁺ |

| 182/184 | [M - NO₂]⁺ |

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum should be acquired.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the purified compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

In-Depth Technical Guide: 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole (CAS 5264-77-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole, identified by the CAS number 5264-77-7. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a substituted benzothiazole derivative. The presence of chloro, methyl, and nitro functional groups on the benzothiazole core suggests its potential for diverse chemical reactivity and biological activity. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 5264-77-7 | [1] |

| Molecular Formula | C₈H₅ClN₂O₂S | [1] |

| Molecular Weight | 228.66 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Purity | Typically available at ≥95% | N/A |

| Storage | Store in a cool, dry place. | N/A |

Chemical Structure

The structure of this compound consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. A chloro group is substituted at position 5, a methyl group at position 2, and a nitro group at position 6.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound (Hypothetical)

Materials:

-

5-Chloro-2-methylbenzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Ethanol or other suitable recrystallization solvent

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, slowly add 5-chloro-2-methylbenzothiazole to a stirred solution of concentrated sulfuric acid.

-

In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while maintaining the temperature at 0-5 °C.

-

Add the cold nitrating mixture dropwise to the solution of 5-chloro-2-methylbenzothiazole in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

-

To remove any remaining acidic impurities, wash the solid with a cold 5% sodium bicarbonate solution, followed by another wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Dry the purified product under vacuum.

Analytical Characterization (Predicted)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzothiazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. A singlet corresponding to the methyl group protons at position 2 would also be expected.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and thiazole ring carbons, as well as the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Cl stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (228.66 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Benzothiazole derivatives, particularly those with nitro substitutions, have garnered significant interest for their potential as anticancer and antimicrobial agents. While the specific biological activity of this compound has not been extensively reported, related compounds have been shown to exert their effects through the modulation of key signaling pathways involved in inflammation and cancer progression.

The presence of the nitro group suggests that this compound may have potential antitumor and antimicrobial properties. Research on similar nitrobenzothiazole compounds indicates that they may induce apoptosis in cancer cells by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition can lead to the downregulation of pro-inflammatory and anti-apoptotic genes, such as those encoding for Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) .

NF-κB Signaling Pathway in Cancer

The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. Inhibition of this pathway is a key strategy in cancer therapy.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole in organic solvents. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on its chemical structure and data from structurally analogous compounds. Furthermore, detailed and generalized experimental protocols for determining the solubility of solid organic compounds are provided to enable researchers to ascertain precise solubility parameters. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction

This compound is a substituted benzothiazole derivative. The benzothiazole core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and applications. The solubility of such compounds in organic solvents is a critical physical property that influences their synthesis, purification, formulation, and biological availability. Understanding the solubility profile is essential for designing efficient reaction conditions, developing purification strategies like recrystallization, and formulating drug delivery systems.

The structure of this compound, featuring a chloro, a methyl, and a nitro group on the benzothiazole framework, suggests it is a relatively nonpolar, aromatic molecule. These functional groups modulate its polarity, crystal lattice energy, and potential for intermolecular interactions with solvents, thereby influencing its solubility.

Expected Solubility Profile

The presence of the benzothiazole ring system, along with the chloro and methyl groups, contributes to the molecule's lipophilicity. The nitro group, while polar, is part of the aromatic system and its influence on increasing polarity might be limited. Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents, particularly those that are non-polar or moderately polar aprotic. Conversely, its solubility in highly polar, protic solvents like water is expected to be very low.

Solubility Data of Structurally Related Compounds

To provide a comparative reference for researchers, the following table summarizes available solubility information for structurally similar benzothiazole derivatives. This data can offer valuable insights into the potential solubility behavior of this compound.

| Compound Name | CAS Number | Solvent | Temperature (°C) | Solubility |

| 2-Methyl-6-nitro-1,3-benzothiazole | 2941-63-1 | Water | Not Specified | Insoluble[1] |

| Ethanol | Not Specified | Soluble[1] | ||

| Acetone | Not Specified | Soluble[1] | ||

| 5-Chloro-2-methyl-1,3-benzothiazole | 1006-99-1 | Water | Not Specified | Predicted log10WS = -3.96 (mol/L) |

Note: The predicted water solubility for 5-Chloro-2-methyl-1,3-benzothiazole indicates very low aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental procedure is necessary. The following section details a general and robust protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in various organic solvents using the shake-flask method.

4.1. Principle

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the clear, saturated solution is then determined analytically.

4.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.3. Detailed Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the resulting solution is saturated.

-

Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any undissolved solid particles, immediately filter the solution using a syringe filter into a clean, dry vial. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility is typically expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visual Representation of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and assessing the stability of the compound in solution.

Caption: Workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is currently scarce, its chemical structure strongly suggests good solubility in non-polar and moderately polar aprotic solvents and poor solubility in water. For researchers, scientists, and drug development professionals requiring precise quantitative data, it is imperative to perform experimental determinations. The detailed protocol provided in this guide offers a robust framework for conducting such studies, ensuring the generation of reliable and reproducible solubility data critical for advancing research and development efforts.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in the heterocyclic compound 5-Chloro-2-methyl-6-nitro-1,3-benzothiazole. Due to the strong electron-withdrawing nature of the nitro group, this position is highly activated, making it a key site for synthetic transformations. This document details the principal reactions, including reduction to the corresponding amine and potential nucleophilic aromatic substitution. Detailed experimental protocols for these transformations are provided, along with structured data tables for easy comparison of reaction conditions and outcomes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles and practical applications.

Introduction

This compound is a substituted bicyclic heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] The benzothiazole core is a recognized pharmacophore present in a variety of biologically active molecules. The substituents on the benzene ring—a chlorine atom at position 5, a methyl group at position 2, and a nitro group at position 6—impart unique electronic properties that dictate its reactivity.

The primary focus of this guide is the reactivity of the C6-nitro group. As a powerful electron-withdrawing group, it significantly influences the electron density of the aromatic system, thereby activating the molecule for specific chemical transformations. The two principal reactions of the nitro group in this context are:

-

Reduction to an amino group: This is a common and highly useful transformation that converts the nitro compound into the corresponding 6-amino-5-chloro-2-methyl-1,3-benzothiazole. This amine derivative serves as a versatile intermediate for further functionalization, such as in the synthesis of dyes and pharmacologically active agents.

-

Nucleophilic Aromatic Substitution (SNA r): While less common than the reduction, the strong activation provided by the nitro group can, under specific conditions, allow for the direct displacement of the nitro group by a suitable nucleophile.

This guide will provide a detailed examination of these reactions, supported by established experimental protocols and quantitative data where available.

Reactivity of the Nitro Group

Reduction of the Nitro Group

The most prominent reaction of the nitro group in this compound is its reduction to an amine. This transformation is a cornerstone of synthetic chemistry, and several reliable methods are available for this purpose. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule and the desired selectivity.

Commonly employed methods for the reduction of aromatic nitro compounds include:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. It is often a clean and efficient method, yielding water as the only byproduct. However, care must be taken as some catalysts can also reduce other functional groups or lead to dehalogenation. Raney Nickel is often preferred when dehalogenation of aromatic halides is a concern.[2]

-

Metal-Acid Reductions: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium is a classic and effective method for nitro group reduction. These reactions are generally robust and tolerant of many functional groups.

-

Stannous Chloride (SnCl₂): Stannous chloride is a mild and selective reducing agent for nitro groups, often used when other reducible functionalities are present in the molecule.[2][3]

The general transformation is depicted below:

Caption: General scheme for the reduction of this compound.

Nucleophilic Aromatic Substitution

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA r). While the chlorine atom at the 5-position is also a potential leaving group, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. This reactivity is attributed to the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate through resonance. For a successful substitution, the reaction generally requires a strong nucleophile and may be influenced by the solvent and reaction temperature.

Caption: General scheme for the nucleophilic aromatic substitution of the nitro group.

Experimental Protocols

The following sections provide detailed experimental protocols for the reduction of the nitro group in this compound. These protocols are based on well-established methods for the reduction of aromatic nitro compounds and can be adapted for the specific target molecule.

Reduction using Activated Iron

This method is advantageous due to the low cost of reagents and the avoidance of chlorinated byproducts that can form with other methods.[4]

Experimental Workflow:

Caption: Workflow for the reduction of the nitro group using activated iron.

Protocol:

-

Preparation of Activated Iron: To 50 g of granulated iron (40 mesh), slowly add 10 mL of concentrated hydrochloric acid with stirring. Ensure the temperature does not rise excessively. Stir the mixture frequently to prevent clumping and allow it to dry completely.[4]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5 g of this compound in 200 mL of benzene.

-

Reduction: Heat the benzene solution to near boiling on a steam bath. Add the prepared activated iron to the flask and commence vigorous stirring and refluxing.

-

After 30 minutes of reflux, add 1 mL of water to the reaction mixture. Continue to add small portions of water at regular intervals over 7 hours, with a total of 20 mL of water added.

-

After the final addition of water, continue to reflux the mixture for an additional hour.

-

Work-up and Isolation:

-

Cool the reaction mixture and filter to remove the iron residue.

-

The method for product isolation will depend on the properties of the resulting amine. If the amine is soluble in benzene, the solvent can be removed by distillation, and the crude product can be purified by recrystallization from a suitable solvent.[4]

-

If the product is insoluble in benzene, the solvent can be removed, and the product extracted from the residue with a suitable solvent like hot methanol.

-

Reduction using Stannous Chloride (SnCl₂)

This method offers a mild and selective reduction of the nitro group.[2]

Experimental Workflow:

Caption: Workflow for the reduction of the nitro group using stannous chloride.

Protocol:

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).

-

Reduction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide (KOH) to neutralize the acid and precipitate tin salts.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Catalytic Hydrogenation

This is a clean and efficient method, often providing high yields of the desired amine.

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Protocol:

-

Reactor Setup: In a high-pressure autoclave, place the this compound, a suitable solvent (e.g., ethanol, ethyl acetate), and the catalyst (e.g., 5-10% Pd/C or Raney Nickel). The substrate-to-catalyst ratio is typically between 20:1 and 100:1 by weight.[5]

-

Sealing and Purging: Seal the reactor and purge the system with an inert gas, such as nitrogen, 3-5 times to remove any residual air.[5]

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (this can range from atmospheric pressure to several hundred psi, depending on the scale and catalyst).

-

Reaction: Heat the reactor to the desired temperature (typically ranging from room temperature to 80 °C) with vigorous stirring to ensure efficient mixing.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen.

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Quantitative Data

| Reduction Method | Reagents and Conditions | Typical Yields | Notes |

| Activated Iron | Activated Fe, Benzene, H₂O, Reflux | Good to Excellent | Cost-effective; avoids over-reduction and dehalogenation.[4] |

| Stannous Chloride | SnCl₂·2H₂O, Ethanol, Room Temperature | High | Mild conditions, good functional group tolerance.[2][3] |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Ethanol or Ethyl Acetate, RT - 80°C, 1-50 atm H₂ | High to Quantitative | Clean reaction; potential for dehalogenation with some catalysts.[2] |

Conclusion

The nitro group at the 6-position of this compound is a highly reactive functional group that primarily undergoes reduction to form the corresponding amine. This transformation can be achieved through various methods, including catalytic hydrogenation and metal-based reductions, with the choice of method depending on the desired selectivity and reaction conditions. The resulting 6-amino-5-chloro-2-methyl-1,3-benzothiazole is a valuable intermediate for further synthetic modifications. While nucleophilic aromatic substitution of the nitro group is a theoretical possibility due to electronic activation, it is a less common reaction pathway. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors.

References

- 1. This compound | 5264-77-7 | Benchchem [benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Benzothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. Understanding the substitution patterns on the benzothiazole ring is crucial for the rational design and development of novel functional molecules. This technical guide provides a comprehensive overview of electrophilic and nucleophilic substitution reactions on the benzothiazole core, detailing regioselectivity, reaction mechanisms, experimental protocols, and quantitative data.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzothiazole ring predominantly occurs on the fused benzene ring. The electron-withdrawing nature of the thiazole moiety deactivates the benzene ring towards electrophilic attack compared to benzene itself. The regioselectivity of these reactions is dictated by the directing effects of the fused thiazole ring and any existing substituents on the carbocyclic ring.

Regioselectivity and Mechanism

The fused thiazole ring acts as a deactivating group and, through resonance and inductive effects, directs incoming electrophiles primarily to the 6-position, and to a lesser extent, the 4- and 7-positions. The 5-position is the most deactivated. The general mechanism for electrophilic aromatic substitution on benzothiazole proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate determines the preferred position of attack.

Caption: General mechanism of electrophilic aromatic substitution on the benzothiazole ring.

Key Electrophilic Substitution Reactions

1.2.1. Nitration

Nitration of benzothiazole is a well-studied reaction and typically yields a mixture of isomers, with the 6-nitrobenzothiazole being the major product under kinetic control. The presence of substituents on the benzothiazole ring can significantly influence the regioselectivity. For instance, the nitration of 2-arylbenzothiazoles can be directed to the meta-position of the 2-aryl group under ruthenium catalysis.[1]

1.2.2. Halogenation

Direct halogenation of benzothiazole can lead to a mixture of products. However, regioselective halogenation can be achieved using specific reagents and catalysts. For example, palladium-catalyzed C-H activation can direct halogenation to the ortho position of a pre-existing group on the benzene ring.[2]

1.2.3. Sulfonation

Sulfonation of benzothiazole can be achieved using standard sulfonating agents. A notable synthetic application is the preparation of sodium benzo[d]thiazole-2-sulfinate, a versatile reagent for introducing the sulfonyl moiety.[3][4]

1.2.4. Friedel-Crafts Reactions

Friedel-Crafts reactions on the benzothiazole ring are generally challenging due to the deactivating nature of the thiazole moiety. However, acylation of 2(3H)-benzothiazolone has been reported to occur at the 6-position using aluminum chloride as a catalyst under solvent-free conditions.[5]

Quantitative Data for Electrophilic Substitution

| Reaction | Electrophile/Reagent | Substrate | Product(s) | Yield (%) | Reference |

| Nitration | Cu(NO₃)₂·3H₂O, Ru-catalyst | 2-Phenylbenzothiazole | 2-(3-Nitrophenyl)benzothiazole | Good to excellent | [1] |

| Acylation | Benzoyl chloride, AlCl₃/SiO₂ | 2(3H)-Benzothiazolone | 6-Benzoyl-2(3H)-benzothiazolone | 75 | |

| Acylation | Acetyl chloride, AlCl₃/SiO₂ | 2(3H)-Benzothiazolone | 6-Acetyl-2(3H)-benzothiazolone | 80 |

Experimental Protocols

1.4.1. General Procedure for Nitration of 2-Arylbenzothiazoles [1]

A mixture of the 2-arylbenzothiazole (0.5 mmol), Cu(NO₃)₂·3H₂O (1.5 mmol), and the ruthenium catalyst (5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred in a sealed tube at a specified temperature for a designated time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired meta-nitrated product.

1.4.2. General Procedure for Friedel-Crafts Acylation of 2(3H)-Benzothiazolone

A mixture of 2(3H)-benzothiazolone (10 mmol), the acyl chloride (12 mmol), and aluminum chloride supported on silica gel (SiO₂-AlCl₃) is stirred at 85°C for a specified time. After completion of the reaction, the mixture is cooled and treated with crushed ice and concentrated HCl. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 6-acyl-2(3H)-benzothiazolone.

Nucleophilic Substitution

Nucleophilic substitution on the benzothiazole ring is a powerful method for introducing a wide range of functional groups. The C2-position of the benzothiazole ring is particularly activated towards nucleophilic attack, especially when it bears a good leaving group.

Reactivity and Mechanism

The electron-withdrawing nature of the nitrogen atom and the sulfur atom in the thiazole ring makes the C2-carbon electron-deficient and thus highly susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of a nucleophile to the C2-carbon to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore the aromaticity of the ring.

Caption: General mechanism of nucleophilic aromatic substitution on 2-halobenzothiazole.

Key Nucleophilic Substitution Reactions

The most common substrates for nucleophilic substitution are 2-halobenzothiazoles, with 2-chlorobenzothiazole being a readily available starting material. A wide variety of nucleophiles can be employed, including amines, thiols, alkoxides, and carbanions.

Quantitative Data for Nucleophilic Substitution on 2-Chlorobenzothiazole

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Amines | Various primary and secondary amines, base, solvent, heat | 2-Aminobenzothiazole derivatives | 60-95 | [6] |

| Thiols | Thiophenol, base, solvent, heat | 2-(Phenylthio)benzothiazole | 80-90 | [7] |

| Thiophenols | Various substituted thiophenols, base, solvent, heat | 2-(Arylthio)benzothiazole derivatives | 85-95 | [7] |

| Alkoxides | Sodium methoxide, methanol, heat | 2-Methoxybenzothiazole | - | [6] |

| Hydrazine | Hydrazine hydrate, ethanol | 2-Hydrazinobenzothiazole | - | [8] |

Experimental Protocols

2.4.1. General Procedure for Nucleophilic Substitution with Amines [6]

To a solution of 2-chlorobenzothiazole (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or dioxane), the respective amine (1.2-1.5 mmol) and a base (e.g., triethylamine, potassium carbonate, 1.5-2.0 mmol) are added. The reaction mixture is heated to reflux or a specific temperature for a period of time until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

2.4.2. General Procedure for Nucleophilic Substitution with Thiols [7]

A mixture of 2-chlorobenzothiazole (1.0 mmol), the thiol (1.1 mmol), and a base such as potassium carbonate (1.5 mmol) in a polar aprotic solvent like DMF or DMSO is heated at a specified temperature (e.g., 80-100 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to give the pure 2-thioether derivative.

Conclusion

This technical guide has provided a detailed overview of the core principles governing electrophilic and nucleophilic substitution reactions on the benzothiazole ring. The regioselectivity of electrophilic attack on the benzene ring is influenced by the deactivating nature of the fused thiazole ring, directing incoming electrophiles primarily to the 6-position. In contrast, the C2-position is highly activated for nucleophilic substitution, allowing for the facile introduction of a diverse array of functional groups via an SNAr mechanism. The provided experimental protocols and quantitative data serve as a practical resource for researchers engaged in the synthesis and functionalization of benzothiazole-based compounds, facilitating the development of new molecules with potential applications in medicinal chemistry and materials science. Further exploration into the development of more efficient and regioselective substitution methodologies will continue to expand the synthetic utility of the versatile benzothiazole scaffold.

References

- 1. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions [organic-chemistry.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Nitrobenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] The introduction of a nitro group to this versatile core can further modulate its electronic properties and enhance its biological efficacy, leading to a promising class of compounds known as substituted nitrobenzothiazoles. This technical guide provides an in-depth exploration of the potential biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows to aid in future research and drug development endeavors.

Anticancer Activity of Substituted Nitrobenzothiazoles

Substituted nitrobenzothiazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][3] The 2-amino-6-nitrobenzothiazole moiety, in particular, serves as a crucial intermediate in the synthesis of numerous derivatives with potent antitumor properties.[1]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of substituted nitrobenzothiazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various substituted nitrobenzothiazole derivatives against different human cancer cell lines.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonamide-based BTA 40 | 2,6-disubstituted | MCF-7 (Breast) | 34.5 | [2] |

| HeLa (Cervical) | 44.15 | [2] | ||

| MG63 (Osteosarcoma) | 36.1 | [2] | ||

| Nitrobenzylidene-thiazolidine 54 | Thiazolidinone containing | MCF7 (Breast) | 0.036 | [2] |

| HEPG2 (Liver) | 0.048 | [2] | ||

| Chlorobenzyl indole semicarbazide BTA 55 | Indole based | HT-29 (Colon) | 0.024 | [2] |

| H460 (Lung) | 0.29 | [2] | ||

| A549 (Lung) | 0.84 | [2] | ||

| MDA-MB-231 (Breast) | 0.88 | [2] | ||

| Compound with nitro substituent (A) | 2-substituted | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of nitrobenzothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[5] Key pathways implicated include the PI3K/AKT/mTOR, NF-κB, and JNK signaling cascades.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by nitrobenzothiazoles.

Caption: NF-κB signaling pathway and its inhibition by nitrobenzothiazole derivatives.

Caption: JNK signaling pathway and its inhibition by nitrobenzothiazole derivatives.

Antimicrobial Activity of Substituted Nitrobenzothiazoles

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[6][7] Substituted nitrobenzothiazoles have demonstrated promising activity against a range of bacteria and fungi.[8][9]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of these compounds is assessed by determining the zone of inhibition in disk diffusion assays and the Minimum Inhibitory Concentration (MIC) in broth microdilution assays. A larger zone of inhibition and a lower MIC value indicate greater antimicrobial potency.

| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) at 50µg/ml | Zone of Inhibition (mm) at 100µg/ml | Reference |

| N-01 | Pseudomonas aeruginosa | Potent | Potent | [6] |

| K-06 | Pseudomonas aeruginosa | Potent | Potent | [6] |

| K-08 | Pseudomonas aeruginosa | Potent | Potent | [6] |

| Compound ID | Bacterial Strain | MIC (µg/ml) | Reference |

| 41c | E. coli | 3.1 | [10] |

| P. aeruginosa | 6.2 | [10] | |

| 46a | E. coli | 15.62 | [10] |

| P. aeruginosa | 15.62 | [10] | |

| 46b | E. coli | 15.62 | [10] |

| P. aeruginosa | 15.62 | [10] |

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of substituted nitrobenzothiazoles.

Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives

A general and widely adopted method for the synthesis of 2-amino-6-nitrobenzothiazole involves the reaction of p-nitroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[6]

Procedure:

-

A solution of p-nitroaniline in glacial acetic acid is prepared.

-

To this, a solution of potassium thiocyanate in glacial acetic acid is added.

-

The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature.

-

After the addition is complete, the reaction is stirred for a specified period.

-

The resulting product is then typically isolated by pouring the reaction mixture into ice water, followed by filtration and washing.

-

Further substitutions can be carried out on the 2-amino group to generate a library of derivatives.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted nitrobenzothiazoles) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.[11]

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[11]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Controls: Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Experimental Workflow

The discovery and development of novel therapeutic agents from substituted nitrobenzothiazoles follow a logical and systematic workflow, from initial synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for the discovery of bioactive nitrobenzothiazoles.

Conclusion

Substituted nitrobenzothiazoles represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data and methodologies presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds from the laboratory to clinical applications. The provided visualizations of key signaling pathways and the overall experimental workflow are intended to facilitate a deeper understanding and guide future research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kumc.edu [kumc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biologi.ub.ac.id [biologi.ub.ac.id]

- 7. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. quantumzeitgeist.com [quantumzeitgeist.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 12. benchchem.com [benchchem.com]

The Enduring Legacy of Benzothiazole: An In-Depth Technical Guide to its Discovery, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, stands as a cornerstone in the landscape of medicinal chemistry and materials science. Its journey, from an early industrial chemical to a "privileged scaffold" in drug discovery, is a testament to its remarkable versatility. This technical guide provides a comprehensive exploration of the discovery, history, and key derivatives of benzothiazole, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways these compounds modulate.

A Historical Voyage: From Industrial Origins to Pharmaceutical Prominence

The story of benzothiazole begins in the late 19th century with the pioneering work of German chemist August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemical groundwork for this heterocyclic family. However, it was not until 1921 that a significant industrial application emerged, with the discovery of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators in the rubber industry. The parent benzothiazole molecule remained elusive until its isolation from American cranberries in 1967.

The latter half of the 20th century marked a paradigm shift, as the vast pharmacological potential of benzothiazole derivatives began to be unveiled. This sparked extensive research, leading to the development of a multitude of derivatives with a wide array of biological activities. This has solidified the benzothiazole core as a critical component in the design of novel therapeutic agents.

One of the early and significant derivatives to gain prominence is Thioflavin T , a fluorescent dye first described in 1959 for staining amyloid fibrils. Its ability to exhibit enhanced fluorescence upon binding to the beta-sheet structures of amyloid plaques has made it an invaluable tool in the research of neurodegenerative diseases like Alzheimer's.

A pivotal moment in the clinical application of benzothiazoles came with the development of Riluzole . This 2-aminobenzothiazole derivative was identified for its neuroprotective properties and is now a key therapeutic agent for amyotrophic lateral sclerosis (ALS). Another critical class of derivatives, the 2-(4-aminophenyl)benzothiazoles , has been extensively investigated for its potent and selective anticancer activities, particularly against breast cancer cell lines.

Quantitative Data on Benzothiazole Derivatives

The diverse applications of benzothiazole derivatives are underpinned by their varied physicochemical and biological properties. The following tables summarize key quantitative data for some prominent examples.

Table 1: Physical and Chemical Properties of Selected Benzothiazole Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Benzothiazole | C₇H₅NS | 135.19 | 2 | Slightly soluble in water; soluble in acetone, ether |

| Riluzole | C₈H₅F₃N₂OS | 234.20 | 119 | Very slightly soluble in water; soluble in methanol, dimethylformamide |

| Thioflavin T | C₁₇H₁₉ClN₂S | 318.86 | 137.9 (decomp.) | Soluble in water, ethanol |

| 2-(4-Aminophenyl)benzothiazole | C₁₃H₁₀N₂S | 226.30 | 178-180 | Insoluble in water; soluble in ethanol, acetone |

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| Benzothiazole Derivative 3 | Escherichia coli | 25-100 | [1] |

| Benzothiazole Derivative 4 | Escherichia coli | 25-100 | [1] |

| Benzothiazole Derivative 3 | Staphylococcus aureus | 50-200 | [1] |

| Benzothiazole Derivative 4 | Staphylococcus aureus | 50-200 | [1] |

| Benzothiazole Derivative 3 | Candida albicans | 25 | [1] |

| Benzothiazole Derivative 4 | Candida albicans | 50 | [1] |

| Benzothiazolylthiazolidin-4-one 8 | Escherichia coli | 200-300 | [2] |

| Benzothiazolylthiazolidin-4-one 8 | Pseudomonas aeruginosa | 200-300 | [2] |

| Benzothiazole-thiazole hybrid 4b | Escherichia coli | 3.90-15.63 | [3] |

| Benzothiazole-thiazole hybrid 4b | Staphylococcus aureus | 3.90-15.63 | [3] |

| Benzothiazole-thiazole hybrid 4b | Candida albicans | 3.90-15.63 | [3] |

Table 3: Anticancer Activity of Selected Benzothiazole Derivatives (IC₅₀ Values)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylacetamide derivative 4d | AsPC-1 (Pancreatic) | 7.66 | [4] |

| Phenylacetamide derivative 4d | BxPC-3 (Pancreatic) | 3.99 | [4] |

| Phenylacetamide derivative 4l | AsPC-1 (Pancreatic) | 14.78 | [4] |

| Phenylacetamide derivative 4l | HFF-1 (Normal Fibroblast) | 67.07 | [4] |

| Nitro-substituted benzothiazole A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [5] |

| Fluorine-substituted benzothiazole B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5] |

| Nitro-substituted benzothiazole A | L929 (Normal Fibroblast) | 53.84 (48h) | [5] |

| Fluorine-substituted benzothiazole B | L929 (Normal Fibroblast) | 40.16 (48h) | [5] |

| Indole-based benzothiazole 55 | HT-29 (Colon) | 0.024 | [6] |

| Indole-based benzothiazole 55 | H460 (Lung) | 0.29 | [6] |

| Urea benzothiazole 56 | Average over 60 cell lines | 0.38 | [6] |

Key Experimental Protocols

The synthesis of the benzothiazole core and its derivatives is a cornerstone of its chemistry. The most common approach involves the condensation of 2-aminothiophenol with various electrophiles. Below are detailed methodologies for the synthesis of key benzothiazole derivatives.

Protocol 1: General Synthesis of 2-Aryl-benzothiazoles

This protocol describes a common method for the synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and an aromatic aldehyde.

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Solvent (e.g., ethanol, dimethylformamide)

-

Oxidizing agent (e.g., air, hydrogen peroxide)

-

Catalyst (optional, e.g., an acid or base)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in the chosen solvent.

-

Add 2-aminothiophenol (1.0 eq) to the solution.

-

If a catalyst is used, add it to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, introduce the oxidizing agent to facilitate the cyclization and aromatization to the benzothiazole ring.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

-

If the product is soluble, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: High-Yield Synthesis of Riluzole

This protocol is adapted from a high-yield procedure for the synthesis of Riluzole.[7]

Materials:

-

4-(trifluoromethoxy)aniline

-

Ammonium thiocyanate

-

Potassium persulfate

-

Acetic acid

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

In a suitable reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of acetic acid.[7]

-

Stir the suspension at room temperature for 24 hours.[7]

-

Heat the reaction mixture to 40°C and stir for an additional 2 hours.[7]

-

Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.[7]

-

Slowly add ammonia solution with stirring until the pH reaches 14, causing the crude Riluzole to precipitate.[7]

-

Filter the resulting solid and dry it under vacuum.[7]

-

For purification, transfer the raw product to a clean flask and add a mixture of 150 mL of ethanol and 250 mL of water.[7]

-

Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to room temperature to crystallize the pure Riluzole.[7]

-

Filter the crystals and dry them under vacuum.[7]

Protocol 3: Synthesis of 2-(4-Aminophenyl)benzothiazole

This protocol describes the synthesis of the anticancer agent precursor, 2-(4-aminophenyl)benzothiazole.

Materials:

-

Aniline

-

Sulfur

-

p-Aminobenzaldehyde

Procedure:

-

In a reaction vessel, create a melt of 100 parts of aniline and 14 parts of sulfur.[8]

-

Gradually add 24 parts of p-aminobenzaldehyde to the melt while maintaining the reaction temperature.[8]

-

After the addition is complete, continue heating the reaction mixture to ensure complete conversion.

-

Remove the excess aniline by distillation.[8]

-

The resulting crude melt contains approximately 80% 2-(4-aminophenyl)benzothiazole.[8]

-

The crude product can be purified by recrystallization from a suitable solvent.

Signaling Pathways and Experimental Workflows

The biological activities of benzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways and a general experimental workflow.

General Synthetic and Evaluation Workflow

The discovery and development of novel benzothiazole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

NF-κB Signaling Pathway Inhibition

Several benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway. This pathway plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, and survival.

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. Certain benzothiazole derivatives have been developed as inhibitors of this pathway.

Conclusion

The journey of benzothiazole from its synthesis in the 19th century to its current status as a versatile pharmacophore is a compelling narrative of chemical innovation. The structural simplicity and synthetic accessibility of the benzothiazole core, coupled with the vast chemical space offered by its derivatization, have cemented its importance in drug discovery and materials science. The continuous exploration of novel synthetic methodologies and the deepening understanding of the biological mechanisms of action of its derivatives promise that the legacy of benzothiazole will continue to expand, offering solutions to pressing challenges in medicine and technology.

References